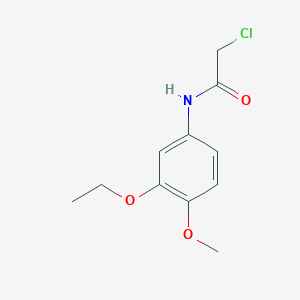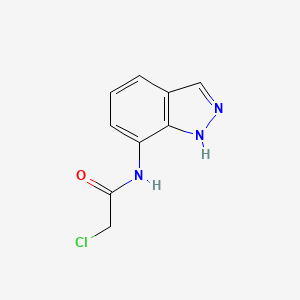![molecular formula C10H11ClN2O3 B7557941 methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate, also known as Carbaryl, is a widely used insecticide that belongs to the carbamate family. It is used to control pests in agriculture, forestry, and domestic settings. Carbaryl is a white crystalline solid that is soluble in water and has a molecular weight of 201.66 g/mol.
Wirkmechanismus
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate acts as an acetylcholinesterase inhibitor, which means that it blocks the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for nerve function. By blocking this enzyme, this compound causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately paralysis of the insect.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on insects. It can cause changes in the nervous system, disrupt the metabolism, and interfere with the reproductive system. In addition, this compound has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is a widely used insecticide that has proven to be effective against a wide range of pests. It is relatively inexpensive and easy to use, making it a popular choice for farmers and pest control professionals. However, this compound has been shown to have toxic effects on non-target organisms, which can limit its use in certain situations. In addition, the overuse of this compound can lead to the development of resistance in insects, which can render it ineffective over time.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate. One area of interest is the development of new insecticides that are more effective and less toxic to non-target organisms. Another area of research is the development of new methods for controlling pests that do not rely on chemical insecticides. Finally, there is a need for more research on the long-term effects of this compound on the environment and human health.
Synthesemethoden
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is synthesized by reacting 2-chloroacetamide with 4-nitrophenol to form 4-nitrophenyl-2-chloroacetyl amide. This intermediate is then reacted with methyl carbamate in the presence of a catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has been extensively studied for its insecticidal properties and has been shown to be effective against a wide range of pests. It is commonly used in agriculture to control pests in crops such as cotton, soybeans, and corn. It is also used in forestry to control bark beetles and other pests that damage trees. In addition, this compound is used in domestic settings to control pests such as ants, cockroaches, and fleas.
Eigenschaften
IUPAC Name |
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-10(15)13-8-4-2-7(3-5-8)12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEBNDRXDXHVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)
![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)

![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)